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Compound of Interest

Compound Name: beta-D-galactose

Cat. No.: B118526

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the core structural and stereochemical
features of 3-D-galactose, a monosaccharide of significant biological importance. The
information presented herein is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and related fields.

Core Chemical Structure and Properties

B-D-galactose is a C-4 epimer of glucose, meaning it differs only in the stereochemistry at the
fourth carbon atom.[1] Its chemical formula is CeH120s, with a molar mass of 180.156 g/mol .[1]
In aqueous solution, D-galactose exists as an equilibrium mixture of its open-chain aldehyde
form and its cyclic hemiacetal forms. The pyranose (six-membered ring) forms are
predominant, with the 3-anomer being the more thermodynamically stable and thus more
abundant form at equilibrium compared to the a-anomer.[2]

The systematic IUPAC name for the pyranose form of 3-D-galactose is (2R,3R,4S,5R,6R)-6-
(hydroxymethyl)oxane-2,3,4,5-tetrol.[3] The defining characteristic of the 3-anomer is the
equatorial position of the hydroxyl group at the anomeric carbon (C-1) in its most stable chair
conformation.[4]

Physicochemical Properties
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A summary of the key physicochemical properties of D-galactose is presented in the table

below.

Property Value Reference
Molecular Formula CeH1206 [1]
Molar Mass 180.156 g/mol [1]
Appearance White crystalline solid [5]
Melting Point 168-170 °C [6]
Solubility in Water 650 g/L (at 20 °C) [6]
Specific Rotation [a]D?° (a-

+150.7°
anomer)
Specific Rotation [a]D2° (3-

P [a]D=* (B +52.8°

anomer)
Equilibrium Specific Rotation

+80.2° [7]

[a]D2°

Stereochemistry and Conformational Analysis

The stereochemistry of B-D-galactose is crucial to its biological function. The "D" designation
refers to the configuration at the chiral center furthest from the carbonyl group (C-5), which is
analogous to D-glyceraldehyde.[8] The pyranose ring of -D-galactose adopts a stable chair
conformation to minimize steric strain. In the most stable chair conformation of 3-D-
galactopyranose, the bulky hydroxymethyl group (-CH20H) at C-5 and the anomeric hydroxyl
group at C-1 are in equatorial positions. The hydroxyl group at C-4 is in an axial position, which
is the key structural difference from B-D-glucose where the C-4 hydroxyl is equatorial.[4]

Structural Data
Crystallographic Data

The precise three-dimensional arrangement of atoms in -D-galactose has been determined by
X-ray crystallography. The following table summarizes key bond lengths and angles for the
pyranose ring of 3-D-galactose.
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Bond Length (A) Bond Angle Angle (°)
C1l-C2 1.523 05-C1-C2 110.8
C2-C3 1.521 C1-C2-C3 110.5
C3-C4 1.522 C2-C3-C4 111.2
C4-C5 1.525 C3-C4-C5 109.8
C5-05 1.432 C4-C5-05 110.1
C1-05 1.435 C5-05-C1 111.5
C1-01 1.396 01-C1-C2 109.5
C2-02 1.423 02-C2-C3 110.2
C3-03 1.425 03-C3-C4 109.7
C4-04 1.421 04-C4-C5 109.9
C5-C6 1.512 C4-C5-C6 113.2
C6-06 1.427 0O5-C5-C6 107.1

Note: These are representative values and may vary slightly between different crystallographic
studies.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of 3-D-galactose in solution. The following table provides assigned *H and 3C
chemical shifts and key coupling constants for 3-D-galactopyranose in D20.
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1H Chemical Shift 13C Chemical Shift

Atom J-Coupling (Hz)
(ppm) (ppm)

1 4.57 97.22 J(H1, H2) = 7.98

2 3.50 72.33 J(H2, H3) = 9.8

3 3.63 73.37 J(H3, H4) = 3.4

4 4.07 68.90 J(H4, H5) = <1

5 3.41 77.49 J(H5, H6a) = 6.2

6a 3.78 61.81 J(H5, H6b) = 5.8

6b 3.72 J(H6a, H6b) = -11.8

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent,
temperature, and pH.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and interpret *H and 3C NMR spectra of 3-D-galactose to confirm its
structure and stereochemistry.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of D-galactose in 0.5-0.7 mL of
deuterium oxide (D20). Allow the solution to equilibrate for several hours to ensure
mutarotation reaches equilibrium, which will show signals for both a and 3 anomers, with the
3-anomer being predominant.

e 1D H NMR Acquisition:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Acquire a standard *H NMR spectrum. Key parameters include a 30° pulse angle, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64
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scans are sufficient.

o Process the data by applying a Fourier transform, phasing the spectrum, and performing
baseline correction.

e 1D 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required due to the lower natural abundance and
sensitivity of the 13C nucleus.

e 2D NMR Experiments (for detailed structural assignment):

o COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the
sugar ring.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e.,
all protons of a single galactose ring).

o Data Analysis:

o Assign the anomeric proton signals based on their characteristic downfield chemical shifts
and coupling constants (larger J-coupling for the axial-axial relationship of H-1 and H-2 in
the B-anomer).

o Use the COSY and TOCSY spectra to "walk" around the pyranose ring and assign the
remaining proton signals.

o Assign the carbon signals using the HSQC spectrum.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Confirm assignments and stereochemistry by analyzing coupling constants and through-
space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy)
experiments if necessary.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic coordinates of B-D-galactose in
the solid state.

Methodology:

o Crystallization: Grow single crystals of 3-D-galactose suitable for X-ray diffraction. This is
typically achieved by slow evaporation of a saturated aqueous solution. Crystals should be
well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each
dimension).

e Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a
goniometer head.

¢ Data Collection:

[¢]

Place the mounted crystal on a single-crystal X-ray diffractometer.

o

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal
vibrations and radiation damage.

[e]

Center the crystal in the X-ray beam.

[e]

Collect a series of diffraction images by rotating the crystal in the X-ray beam.
» Data Processing:

o Integrate the raw diffraction images to obtain a list of reflection intensities and their
corresponding Miller indices (h, k, I).

o Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

e Structure Solution and Refinement:
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o Solve the phase problem using direct methods or Patterson methods to obtain an initial
electron density map.

o Build an initial atomic model into the electron density map.

o Refine the atomic coordinates, and thermal parameters against the experimental
diffraction data using least-squares methods until the model converges and provides a
good fit to the data.

» Structure Validation: Assess the quality of the final model using various crystallographic

validation tools.

Polarimetry

Objective: To measure the specific rotation of D-galactose and observe the process of
mutarotation.

Methodology:

 Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized

water).

o Sample Preparation: Prepare a solution of D-galactose of a known concentration (e.g., 10
g/100 mL) in deionized water.

o Measurement of Initial Rotation: Immediately after dissolving the D-galactose, transfer the
solution to the polarimeter cell and measure the optical rotation. This initial reading will be
closer to the specific rotation of the predominant anomer in the solid form (typically the a-
anomer).

e Monitoring Mutarotation:

o Record the optical rotation at regular time intervals (e.g., every 5-10 minutes) until the
reading becomes constant.

o The change in optical rotation over time is due to the interconversion of the a and 3
anomers in solution until equilibrium is reached.
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o Calculation of Specific Rotation:

o The specific rotation [a] is calculated using the formula: [a] = a/ (I x ¢), where a is the
observed rotation in degrees, | is the path length of the polarimeter tube in decimeters
(dm), and c is the concentration of the solution in g/mL.

o Calculate the specific rotation at the start and at equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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